
3-Chloro-5-(p-tolyl)-1,2,4-triazine
Overview
Description
3-Chloro-5-(p-tolyl)-1,2,4-triazine is a useful research compound. Its molecular formula is C10H8ClN3 and its molecular weight is 205.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Reactions and Structural Analysis
- 3-(p-tolyl)-1,2,4-triazines react with dimethyl acetylendicarboxylate, forming pyrido-1,2,4-triazines and 1,2-bis(methoxycarbonyl)-2-(1,2,4-triazin-1-io-1-yl) vinylates. The structures were analyzed using X-ray analysis (Neunhoeffer et al., 1977).
Synthesis and Reactions of Chloro-Triazines
- 5-Chloro-1,2,4-triazines are synthesized from 1,2,4-triazin-5(2H)-ones and transformed into various derivatives, including 5-amino-, 5-cyano-, and 5-(ω-alkinyloxy)-1,2,4-triazines. These derivatives undergo further chemical reactions, including cyclization to form imidazo[4,5-e]1,2,4-triazines (Neunhoeffer et al., 1990).
Formation of Heterocyclic Compounds
- Thermal cyclization of 3-R-5-chloro-1,2,4-triazoles leads to the formation of tris[1,2,4]triazolo[1,3,5]triazines. These compounds, characterized by the linking of three 1,2,4-triazole rings in a chain, represent a new class of heterocycles (Tartakovsky et al., 2005).
Microwave-Assisted Synthesis and Dynamic Behavior
- N2,N4,N6-Tris(1H-pyrazolyl)-1,3,5-triazine-2,4,6-triamines are synthesized under microwave irradiation. This method aids in solvent-free conditions and is used in supramolecular combinatorial synthesis. The dynamic behavior of these compounds is studied through spectroscopy (Díaz‐Ortiz et al., 2005).
Crystal Engineering Applications
- A series of 2-chloro-4,6-bis(pyrazolylamino)-1,3,5-triazines, useful in crystal engineering, display dynamic behavior, including restricted rotation about the amino-triazine bond. Their structures are determined by X-ray crystallography and spectroscopy studies (Díaz‐Ortiz et al., 2003).
Synthesis of Fused Heterobicyclic Nitrogen Systems
- 4-Amino-3-mercapto-6-[2-(2-thienyl)vinyl]-1,2,4-triazin-5(4H)-one is synthesized under microwave irradiation. This leads to the creation of various fused heterobicyclic nitrogen systems, important in the field of organic chemistry (Saad et al., 2011).
Deoxygenative and Vicarious Nucleophilic Substitution
- 3,6-Diaryl-1,2,4-triazine 4-oxides undergo nucleophilic substitution through deoxygenative and vicarious pathways. This study provides insights into the reaction mechanisms and pathways involved in these chemical transformations (Kozhevnikov et al., 2002).
Investigation of Molecular and Crystalline Structures
- The structure of 2,4,6-triazido-3-chloro-5-trifluoromethylpyridine is investigated using X-ray diffraction and nonempirical quantum-chemical calculations. This research enhances the understanding of molecular and crystalline structures in chemistry (Aldoshin et al., 2008).
Solid-Supported Chloro[1,3,5]triazine Synthesis
- 2,4,6-Trichloro[1,3,5]triazine is used on NH2-functionalized resins, leading to a new supported reagent for synthesizing various amides and dipeptides. This method demonstrates the versatility of chloro[1,3,5]triazine in organic synthesis (Masala & Taddei, 1999).
Properties
IUPAC Name |
3-chloro-5-(4-methylphenyl)-1,2,4-triazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3/c1-7-2-4-8(5-3-7)9-6-12-14-10(11)13-9/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPGACEUEVMQOTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=NC(=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


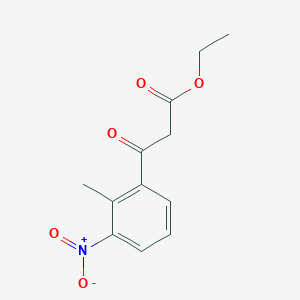
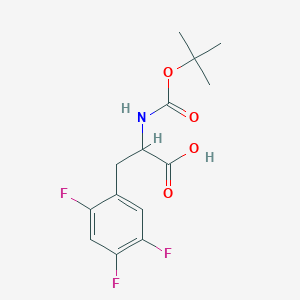

![2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B3100348.png)
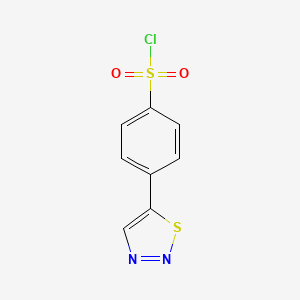



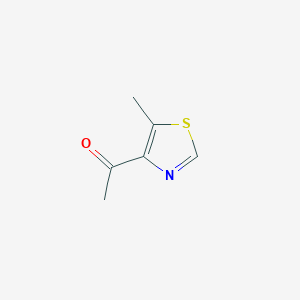
![3-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylic acid](/img/structure/B3100387.png)
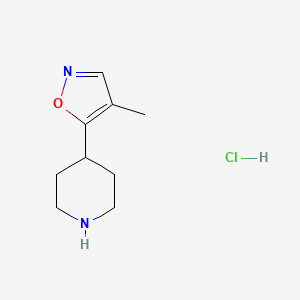
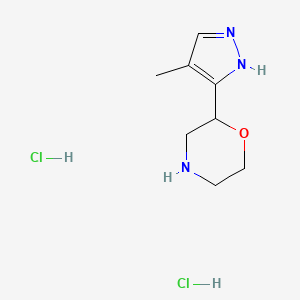

![[1-(4-Methoxybenzyl)-1H-imidazol-4-yl]methanamine](/img/structure/B3100415.png)
